molecular formula C15H13N3O4S2 B10759596 (6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid

(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid

Cat. No.: B10759596
M. Wt: 363.4 g/mol
InChI Key: CHNMLWCTGYMVFH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound belonging to the class of para thiazepines. This compound features a unique structure with an unsaturated seven-member ring containing nitrogen and sulfur atoms at specific positions, making it a subject of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions: (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as carboxylic acids and thiazepine rings .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as beta-lactamase enzymes. These interactions can inhibit the activity of the enzymes, leading to potential therapeutic effects .

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

(7R)-7-(7-thia-1,9-diazatricyclo[6.3.0.02,6]undeca-2(6),8,10-trien-10-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid

InChI

InChI=1S/C15H13N3O4S2/c19-13(20)7-4-16-9(14(21)22)6-23-12(7)8-5-18-10-2-1-3-11(10)24-15(18)17-8/h4-5,12H,1-3,6H2,(H,19,20)(H,21,22)/t12-/m1/s1

InChI Key

CHNMLWCTGYMVFH-GFCCVEGCSA-N

Isomeric SMILES

C1CC2=C(C1)SC3=NC(=CN23)[C@H]4C(=CN=C(CS4)C(=O)O)C(=O)O

Canonical SMILES

C1CC2=C(C1)SC3=NC(=CN23)C4C(=CN=C(CS4)C(=O)O)C(=O)O

Origin of Product

United States

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